4-Fluorocinnamaldehyde

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

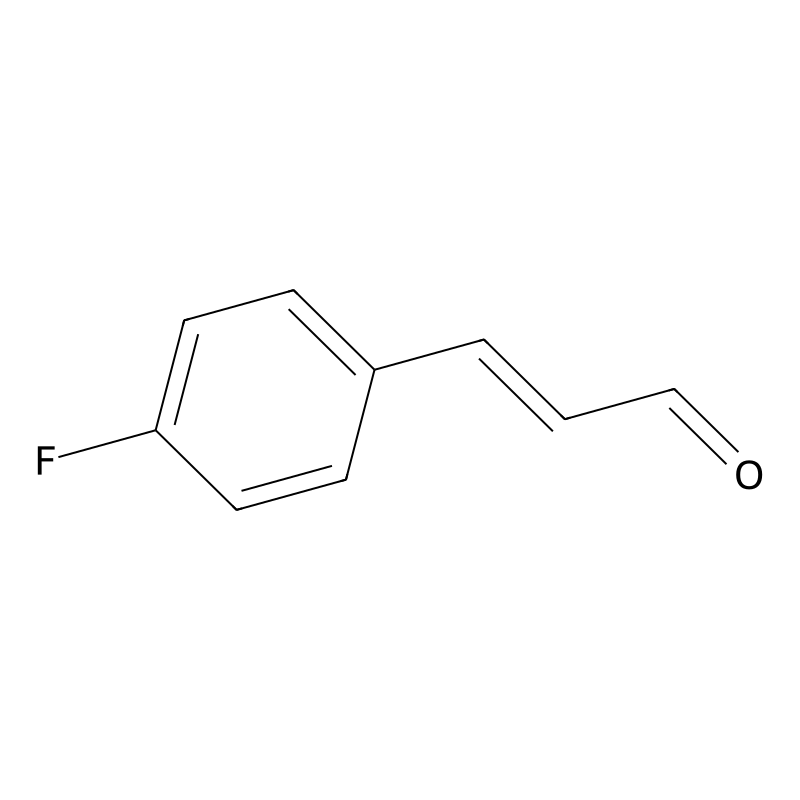

4-Fluorocinnamaldehyde is an organic compound with the molecular formula C₉H₇FO and a molecular weight of approximately 150.15 g/mol. It is also known by its IUPAC name, (E)-3-(4-fluorophenyl)prop-2-enal, and is characterized by the presence of a fluorine atom attached to the phenyl ring of the cinnamaldehyde structure. The compound appears as a yellow liquid and has notable applications in organic synthesis and chemical research due to its unique reactivity and properties .

- Aldol Condensation: It can undergo aldol condensation reactions, forming β-hydroxy aldehydes or ketones when reacted with other carbonyl compounds under basic conditions.

- Michael Addition: The compound can act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon of the unsaturated aldehyde.

- Reduction Reactions: 4-Fluorocinnamaldehyde can be reduced to 4-fluorocinnamyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .

Research indicates that 4-Fluorocinnamaldehyde exhibits various biological activities, including:

- Antimicrobial Properties: It has been studied for its potential antimicrobial effects against certain bacterial strains.

- Antioxidant Activity: The compound shows promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Chemosensor

Several methods exist for synthesizing 4-Fluorocinnamaldehyde, including:

- Direct Fluorination: Starting from cinnamaldehyde, fluorination can be achieved using reagents such as Selectfluor or other fluorinating agents under controlled conditions.

- Cross-Coupling Reactions: The compound can be synthesized via palladium-catalyzed cross-coupling reactions involving aryl halides and appropriate vinyl compounds.

- Condensation Reactions: It can also be produced through condensation reactions between 4-fluorobenzaldehyde and acetaldehyde or other suitable aldehydes under acidic conditions .

4-Fluorocinnamaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is used in developing functional materials due to its unique electronic properties.

- Analytical Chemistry: It is utilized in creating chemosensors for detecting specific ions or molecules in environmental samples .

Studies have shown that 4-Fluorocinnamaldehyde interacts with various biological systems. For instance, it has been tested for its ability to form complexes with metal ions, enhancing its potential use in catalysis. The compound's interactions with biological receptors have also been explored, indicating possible implications in drug design and development .

Several compounds share structural similarities with 4-Fluorocinnamaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Cinnamaldehyde | C₉H₈O | No fluorine; widely used as a flavoring agent |

| 2-Nitrocinnamaldehyde | C₉H₈N₂O | Contains a nitro group; different electronic properties |

| 3-Fluorocinnamaldehyde | C₉H₇F | Fluorine at a different position; altered reactivity |

| 4-Chlorocinnamaldehyde | C₉H₇Cl | Chlorine substituent; different physical properties |

Uniqueness of 4-Fluorocinnamaldehyde

The presence of a fluorine atom at the para position on the phenyl ring distinguishes 4-Fluorocinnamaldehyde from its analogs. This substitution influences its reactivity, solubility, and biological activity compared to compounds like cinnamaldehyde or nitrocinnamaldehyde, making it particularly valuable in synthetic applications and research studies .